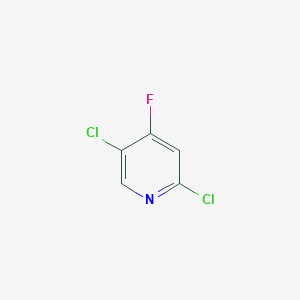![molecular formula C10H9NO3S B6267645 2-[4-(cyanomethanesulfinyl)phenyl]acetic acid CAS No. 1339720-45-4](/img/new.no-structure.jpg)
2-[4-(cyanomethanesulfinyl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid is a chemical compound with the molecular formula C₁₀H₉NO₃S. It is characterized by a phenyl ring substituted with a cyanomethanesulfinyl group and an acetic acid moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-cyanobenzenesulfinic acid as the starting material.
Oxidation Reaction: The starting material undergoes an oxidation reaction to introduce the sulfinyl group.
Acetylation: The resulting compound is then acetylated to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the sulfinyl group to a sulfide.
Substitution: Substitution reactions can introduce different functional groups to the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Sulfide derivatives.
Substitution Products: Derivatives with different functional groups on the phenyl ring.
Scientific Research Applications
2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as a nucleophile or electrophile, depending on the reaction conditions, and the acetic acid moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid can be compared with other similar compounds, such as:
4-Cyanobenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinyl group.
2-(4-Methanesulfinylphenyl)acetic acid: Similar structure but without the cyano group.
2-(4-Cyanophenyl)acetic acid: Similar structure but without the sulfinyl group.
Uniqueness: The presence of both the cyano and sulfinyl groups in this compound makes it unique compared to other similar compounds
Properties
CAS No. |
1339720-45-4 |
|---|---|
Molecular Formula |
C10H9NO3S |
Molecular Weight |
223.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



